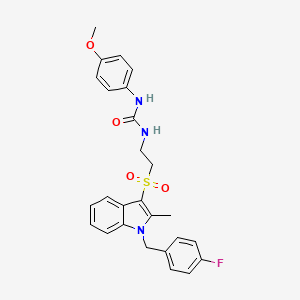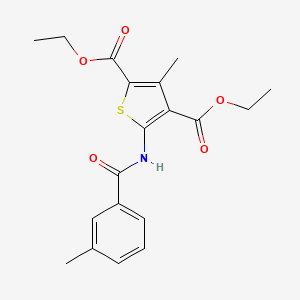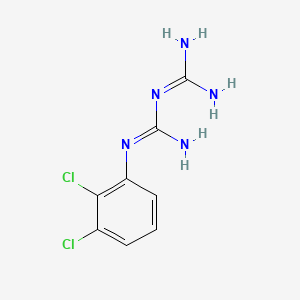![molecular formula C25H25N3O4 B3006074 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid CAS No. 2138097-18-2](/img/structure/B3006074.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid is a nitrogenous organic molecule that is likely to have a complex structure involving a fluorenylmethoxycarbonyl group. This moiety is known for its role in protecting amines, particularly in peptide synthesis. The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals, and a pyrazole ring, which is often found in compounds with a variety of biological activities.
Synthesis Analysis
Although the specific synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid is not detailed in the provided papers, a related compound, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, has been synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), which was obtained from potassium thiocyanate . This suggests that the synthesis of the compound may also involve the use of Fmoc-protected intermediates and could follow a similar pathway, utilizing brominated precursors and thiourea derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the crystal structure can be determined by X-ray diffraction, and the optimal molecular structure can be calculated using density functional theory (DFT) . These methods would likely be applicable in analyzing the molecular structure of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been revealed through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals . These studies can provide insights into the reactivity, stability, and electronic properties of the compound. The physicochemical properties such as solubility, melting point, and boiling point would be important for practical applications but are not covered in the provided data.
科学的研究の応用
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is used as a protective group for hydroxy-groups in various syntheses. It is particularly notable for its compatibility with both acid- and base-labile protecting groups and can be conveniently removed in dry pyridine solution, while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), demonstrating its role in constructing intricate chemical structures (Le & Goodnow, 2004).
Molecular Structural Analysis
Structural analysis of molecules containing this compound has been conducted to understand their conformation and intermolecular interactions. For instance, the study of marbofloxacin revealed how the carbonyl and carboxyl groups of the compound are coplanar with the quinoline ring, providing insights into the molecular structure and bonding patterns (Shen et al., 2012).
Preparation of Gold Complexes
This compound has been employed in the synthesis of gold complexes, specifically (fluoren-9-ylidene)methanedithiolato complexes of gold. These complexes have potential applications in various fields, including materials science and catalysis (Vicente et al., 2004).
Solid-Phase Synthesis
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which are components derived from this compound, have been used in the solid-phase synthesis of structurally diverse N-substituted hydroxamic acids. This demonstrates its utility in facilitating complex synthetic processes (Mellor & Chan, 1997).
Photoluminescent Properties
The compound has also been involved in the study of photoluminescent properties in fluoren-9-ylmethoxycarbonyl derivatives. These studies contribute to the understanding of light-emitting materials and their potential applications in optics and materials science (Vicente et al., 2004).
作用機序
The precise mechanism of action for this compound depends on its intended application. It may exhibit biological activity as an enzyme inhibitor, receptor modulator, or structural mimic. Researchers have explored its interactions with specific targets, such as enzymes or receptors, to understand its mode of action .
Safety and Hazards
特性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-13-26-28(23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJOFMWMWZNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)